2-Hydroxyoleic acid;2-OHOA 2-Hydroxyoleic acid;2-OHOA
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020322
InChI: InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+
SMILES:
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

2-Hydroxyoleic acid;2-OHOA

CAS No.:

Cat. No.: VC16020322

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyoleic acid;2-OHOA -

Specification

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name (E)-2-hydroxyoctadec-9-enoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9+
Standard InChI Key JBSOOFITVPOOSY-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCC(C(=O)O)O
Canonical SMILES CCCCCCCCC=CCCCCCCC(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-Hydroxyoleic acid (C₁₈H₃₄O₃) is a monounsaturated hydroxylated fatty acid with systematic nomenclature 2-hydroxy-9Z-octadecenoic acid . Its cis configuration at the C9 double bond and hydroxyl group at C2 create distinct amphipathic properties that enable simultaneous interactions with polar headgroups and hydrophobic acyl chains in lipid bilayers . X-ray diffraction studies reveal that 2-OHOA incorporation reduces the lamellar-to-hexagonal transition temperature of phosphatidylethanolamine membranes by 12.5°C, indicating enhanced membrane fluidity .

Enantiomeric Specificity

The S-enantiomer demonstrates superior therapeutic efficacy compared to the R-form due to dual mechanisms:

  • Membrane lipid therapy (Type-1 MLT): Both enantiomers equivalently modify membrane structure, promoting translocation of Ras and PKCα from membranes to cytoplasm .

  • Protein targeting (Type-2 MLT): Only the S-enantiomer activates sphingomyelin synthase (SGMS1), increasing sphingomyelin content by 40% in U118 glioma cells (p < 0.01 vs. control) .

PropertyS-2-OHOAR-2-OHOA
SGMS1 activationEC₅₀ = 25 μMNo activity
IC₅₀ glioma proliferation32 ± 4 μM58 ± 6 μM
Membrane perturbationΔTm = -12.5°CΔTm = -12.3°C

Mechanisms of Anti-Cancer Action

Membrane Lipid Therapy Effects

2-OHOA induces biophysical changes in cancer cell membranes through:

  • Lateral pressure modulation: Increases membrane surface pressure by 8-12 mN/m, altering protein-lipid interactions .

  • Domain restructuring: Promotes formation of liquid-ordered domains enriched in sphingomyelin (18% increase) and cholesterol .

  • Protein translocation: Causes Ras relocalization (75% cytoplasmic shift) and PKCα inhibition (60% reduced activity) within 6 hours .

Intracellular Signaling Modulation

Concurrent pathways affected include:

  • Ras/MAPK suppression: 80% reduction in p-ERK levels at 50 μM dosage .

  • PI3K/Akt inhibition: Akt phosphorylation decreases by 65% in SF-767 glioma cells .

  • Cell cycle arrest: G₁/S blockade via p21Cip1 upregulation (4.2-fold increase) and cyclin D1 downregulation .

Preclinical Efficacy Data

In Vitro Anti-Proliferative Activity

Cell LineIC₅₀ (μM)Selectivity vs. MRC-5Mechanism
U118 glioma28 ± 312.5-foldER stress, autophagy
SF-767 glioma34 ± 59.8-foldp21 upregulation
Jurkat leukemia19 ± 26.3-foldCaspase-3 activation
MRC-5 fibroblast>300-No toxicity

In Vivo Tumor Growth Inhibition

Xenograft models show dose-dependent efficacy:

  • Glioblastoma (U87MG): 68% tumor volume reduction at 500 mg/kg/day (p < 0.001 vs. control) .

  • Lung adenocarcinoma (A549): 54% growth inhibition with complete regression in 2/8 mice .

  • Pharmacokinetics: Brain-to-plasma ratio of 0.85 enables CNS penetration .

Clinical Development and Trial Data

Phase I Dose Escalation (N=54)

Key findings from NCT01792310 trial :

  • MTD/RP2D: 12 g/day (4 g TID) with no dose-limiting toxicities

  • Common AEs: Grade 1-2 diarrhea (24%), nausea (11%), transient ALT elevation (7%)

  • Pharmacokinetics:

    • Tₘₐₓ: 2.5-4 hours post-dose

    • AUC₀–∞: 1,240 μg·h/mL at 12 g dose

    • Half-life: 8-12 hours (dose-dependent)

Efficacy in Refractory Gliomas

Response ParameterGBM Patients (N=21)Other AST (N=33)
Partial Response1 (4.8%)0
Stable Disease ≥6mo4 (19%)2 (6%)
Median PFS3.8 months2.1 months

The sustained responder maintained PR for 30+ months with 12 g/day dosing, unprecedented in bevacizumab-naïve, multiply recurrent GBM .

Therapeutic Advantages and Limitations

Selectivity Mechanisms

2-OHOA's cancer specificity arises from:

  • Enhanced membrane synthesis: Cancer cells incorporate 3.2-fold more 2-OHOA into membranes vs. normal cells .

  • Oncogene addiction: Ras/MAPK pathway dependence in tumors amplifies anti-proliferative effects .

  • Stress pathway vulnerability: Glioma cells exhibit defective UPR resolution capacity compared to normal astrocytes .

Clinical Challenges

Future Directions and Development

Combination Therapy Strategies

Rational partners based on mechanism:

  • EGFR inhibitors: Synergy expected in EGFRvIII+ gliomas (preclinical testing ongoing)

  • Autophagy inhibitors: Chloroquine combination increases apoptosis 2.1-fold in resistant models

  • Immunotherapy: Membrane lipid changes may enhance antigen presentation (hypothesis under investigation)

Next-Generation Analogs

Structure-activity relationship (SAR) efforts focus on:

  • Prolonged half-life: Methylation at C3 position increases t₁/₂ to 18 hours in murine models

  • Enhanced SGMS1 activation: Fluorinated analogs show 3.5-fold greater enzyme activation (IC50 = 7 μM)

  • BBB optimization: Carbamate prodrugs achieve brain concentrations 2.8-fold higher than parent compound

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